molecular formula C13H12F5NO B14536654 3-(Pentafluoroanilino)bicyclo[2.2.1]heptan-2-ol CAS No. 62189-79-1

3-(Pentafluoroanilino)bicyclo[2.2.1]heptan-2-ol

Cat. No.: B14536654
CAS No.: 62189-79-1
M. Wt: 293.23 g/mol
InChI Key: DVFVTCSXGCWQPF-UHFFFAOYSA-N
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Description

3-(Pentafluoroanilino)bicyclo[221]heptan-2-ol is a complex organic compound characterized by a bicyclic structure with a pentafluoroanilino group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pentafluoroanilino)bicyclo[2.2.1]heptan-2-ol typically involves the reaction of pentafluoroaniline with a suitable bicyclo[2.2.1]heptan-2-ol derivative. The reaction conditions often include the use of a strong base to deprotonate the hydroxyl group, followed by nucleophilic substitution to attach the pentafluoroanilino group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Pentafluoroanilino)bicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pentafluoroanilino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields a ketone, while reduction can produce various alcohol derivatives.

Scientific Research Applications

3-(Pentafluoroanilino)bicyclo[2.2.1]heptan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(Pentafluoroanilino)bicyclo[2.2.1]heptan-2-ol exerts its effects involves interactions with specific molecular targets. The pentafluoroanilino group can engage in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The bicyclic structure provides rigidity, which can affect the compound’s overall conformation and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-ol: A simpler analog without the pentafluoroanilino group.

    2-Norbornanol: Another bicyclic alcohol with different substituents.

    Camphor: A bicyclic ketone with distinct chemical properties.

Uniqueness

3-(Pentafluoroanilino)bicyclo[2.2.1]heptan-2-ol is unique due to the presence of the pentafluoroanilino group, which imparts distinct electronic and steric effects. This makes the compound particularly valuable for applications requiring specific reactivity and binding characteristics.

Properties

CAS No.

62189-79-1

Molecular Formula

C13H12F5NO

Molecular Weight

293.23 g/mol

IUPAC Name

3-(2,3,4,5,6-pentafluoroanilino)bicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C13H12F5NO/c14-6-7(15)9(17)12(10(18)8(6)16)19-11-4-1-2-5(3-4)13(11)20/h4-5,11,13,19-20H,1-3H2

InChI Key

DVFVTCSXGCWQPF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C(C2O)NC3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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